Diastereomer-Dependent Lipophilicity Comparison
The stereochemical configuration at the ring-fusion positions (3a and 6a) in octahydropentalen-1-amine scaffolds significantly alters experimental lipophilicity. For the closely related racemic diastereomer rac-(1S,3aS,6aS)-octahydro-1-pentalenamine hydrochloride (CAS 33626-15-2), the measured LogP is 1.68, whereas the target compound rac-(1R,3aS,6aS)-octahydropentalen-1-amine hydrochloride (CAS 1993218-00-0) possesses the opposite relative configuration at the 3a and 6a bridgehead positions, resulting in a different spatial vector for the amine and thus a distinct LogP value. Although a directly measured LogP for the target compound has not been publicly disclosed, the structural difference predicts a LogP shift of at least 0.3–0.5 units based on the known impact of exo/endo isomerism on bicyclo[3.3.0]octane solvation free energies .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not experimentally reported; predicted shift vs. comparator |
| Comparator Or Baseline | rac-(1S,3aS,6aS)-octahydro-1-pentalenamine hydrochloride (CAS 33626-15-2): LogP = 1.68 |
| Quantified Difference | Estimated LogP difference ≥ 0.3–0.5 units (based on exo/endo isomer class-level inference) |
| Conditions | Experimental LogP (shake-flask or chromatographic) for comparator; no peer-reviewed LogP data available for target compound |
Why This Matters
Differences in LogP of ≥0.3 units can translate into meaningful changes in membrane permeability and oral absorption, making stereochemical selection critical for lead optimization campaigns where CNS penetration or solubility-limited absorption is a concern.
